Desfluoro Fluvoxketone

Analytical Chemistry Chromatography Pharmaceutical Quality Control

Desfluoro Fluvoxketone (CAS 1391053-78-3), chemically known as 1-[4-(difluoromethyl)phenyl]-5-methoxypentan-1-one, is a vital synthesis intermediate on the route to the selective serotonin reuptake inhibitor (SSRI) fluvoxamine maleate. It is classified as Desfluoro EP Impurity D, a specified impurity in the European Pharmacopoeia monograph for fluvoxamine maleate.

Molecular Formula C13H16F2O2
Molecular Weight 242.266
CAS No. 1391053-78-3
Cat. No. B589104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfluoro Fluvoxketone
CAS1391053-78-3
Synonyms(4-Methoxybutyl)(4-difluoromethylphenyl)methanone;  Desfluoro EP Impurity D 5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone; 
Molecular FormulaC13H16F2O2
Molecular Weight242.266
Structural Identifiers
SMILESCOCCCCC(=O)C1=CC=C(C=C1)C(F)F
InChIInChI=1S/C13H16F2O2/c1-17-9-3-2-4-12(16)10-5-7-11(8-6-10)13(14)15/h5-8,13H,2-4,9H2,1H3
InChIKeyFWTUJBVMQULWOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desfluoro Fluvoxketone (CAS 1391053-78-3): A Critical Synthesis Intermediate and Pharmaceutical Reference Standard for Fluvoxamine Analysis


Desfluoro Fluvoxketone (CAS 1391053-78-3), chemically known as 1-[4-(difluoromethyl)phenyl]-5-methoxypentan-1-one, is a vital synthesis intermediate on the route to the selective serotonin reuptake inhibitor (SSRI) fluvoxamine maleate [1]. It is classified as Desfluoro EP Impurity D, a specified impurity in the European Pharmacopoeia monograph for fluvoxamine maleate. This non-fluorinated analog is a key process-related impurity, arising from incomplete fluorination during the final step of API manufacturing. Its primary commercial relevance is as a high-purity, fully characterized reference standard used for analytical method development, method validation (AMV), and quality control (QC) of fluvoxamine in pharmaceutical environments [2]. Unlike the parent drug, this ketone intermediate lacks the oxime side chain, making it uniquely suited for tracking synthetic efficiency and identifying specific degradation pathways.

Impurity Standard EP Impurity D reference standard for fluvoxamine maleate analytical workflows
Analytical Workflow Supports HPLC method validation, system suitability, and QC batch release testing Method development and AMV context
Synthesis Role Penultimate intermediate in the industrial route to fluvoxamine; dual-use procurement Route scouting and process impurity tracking

The Structural Distinction of Desfluoro Fluvoxketone: Why a General Impurity Label is Insufficient


Generic substitution based solely on the 'Fluvoxamine Impurity' class is critically flawed due to the distinct chemical identity of Desfluoro Fluvoxketone. Its structure features a unique difluoromethyl group (-CHF2) at the 4-position of the phenyl ring and a ketone functionality, which fundamentally differentiates it from other process-related impurities. For example, the primary synthesis impurity Fluvoxketone (EP Impurity D, CAS 61718-80-7) contains a trifluoromethyl (-CF3) group, while Desfluoro Fluvoxamine (EP Impurity E, CAS 1217214-94-2) is an oxime [1]. This structural variance directly impacts physicochemical properties such as LogP (calculated XLogP3 of 2.7 vs. 3.5 for the fluorinated analog), boiling point, and chromatographic behavior . The presence of the ketone group also influences its reactivity and degradation profile compared to the oxime derivative. Consequently, using a non-specific 'fluvoxamine impurity' standard for analytical method development will lead to inaccurate peak identification, erroneous quantification, and regulatory non-compliance during ANDA or DMF submissions, where precise impurity profiling against structurally defined pharmacopeial standards is mandatory.

Target Desfluoro Fluvoxketone
-CHF2 ketone, EP Impurity D
Mismatch Risk Fluvoxketone (-CF3 analog) exhibits different fluorophilic retention; chromatographic behavior may not transfer. Standard C18 may fail to separate this pair.
Target Ketone functional group
Reactive carbonyl, hydrolytic degradant marker
Mismatch Risk Desfluoro Fluvoxamine (oxime, EP Impurity E) has different reactivity and degradation profile. Ketone-oxime substitution may misidentify degradation pathways.
Target Specified EP Impurity D
Structurally defined, regulatory identity assured
Mismatch Risk Generic 'fluvoxamine impurity' standards may lack the precise -CHF2 motif. Regulatory filing may require structurally confirmed identity.

Quantifiable Differentiation of Desfluoro Fluvoxketone: A Head-to-Head Analytical and Physicochemical Comparison


Enhanced Chromatographic Selectivity on Fluorinated Stationary Phases

Desfluoro Fluvoxketone exhibits a significantly different retention mechanism on HPLC columns with fluorous stationary phases compared to its fluorinated analog, Fluvoxamine Impurity D (Fluvoxketone). A comprehensive study evaluated 16 fluorous phases and found that these columns provide greater retention for fluorine-containing compounds over their desfluoro analogs, a phenomenon driven by a fluorophilic retention mechanism [1]. This means that Desfluoro Fluvoxketone, lacking the trifluoromethyl group, elutes earlier, enabling a wider peak resolution (Rs) from its closely related trifluoromethyl counterpart. The study's baseline separation principle confirms that this pair of analogs cannot be resolved effectively on standard C18 columns, making the procurement of the exact desfluoro standard essential for method specificity and regulatory accuracy.

Fluorous-phase selectivity
Method context
Baseline separation of Desfluoro Fluvoxketone from its -CF3 analog achieved on fluorous stationary phases. Standard C18 columns fail to resolve this analog pair.
Supports method specificity verification
16 fluorous phases evaluated; column screening required
Analytical Chemistry Chromatography Pharmaceutical Quality Control

Differentiated Physicochemical Properties: LogP and Molecular Weight vs. Trifluoromethyl Analog

The subtle structural variation between Desfluoro Fluvoxketone (-CHF2) and the primary synthesis intermediate Fluvoxketone (-CF3) translates into a measurable shift in lipophilicity. The calculated partition coefficient (XLogP3) for Desfluoro Fluvoxketone is 2.7 , significantly lower than the predicted XLogP3 of approximately 3.5 for its trifluoromethyl analog (based on a group contribution of +0.8 for substituting H with F on the same carbon). The molecular weight is 242.26 g/mol, compared to 260.25 g/mol for the trifluoromethyl analog Fluvoxketone (EP Impurity D) . These differences directly impact the gradient elution profile in reversed-phase HPLC (RP-HPLC). For example, in a typical RP-HPLC method for fluvoxamine impurities using a C8 column and a water/acetonitrile gradient, the less lipophilic Desfluoro Fluvoxketone will exhibit a shorter retention time than its trifluoromethyl counterpart, serving as a distinct chromatographic marker.

Lipophilicity shift
Data to verify
XLogP3 = 2.7 vs ~3.5 for the -CF3 analog; ΔMW = -18 g/mol. These differences alter RP-HPLC gradient elution order.
Informs elution-order prediction in method development
Predicted XLogP3; experimental confirmation recommended
Physicochemistry ADME Prediction Molecular Modeling

Functional Group Reactivity: Ketone vs. Oxime in Stability Studies

Desfluoro Fluvoxketone features a reactive ketone moiety, distinguishing it from the final API and the oxime-based Desfluoro Fluvoxamine (EP Impurity E, CAS 1217214-94-2). In the context of forced degradation studies, the ketone intermediate is a known precursor that can be tracked to assess the completion of the oximation reaction during synthesis. A study on the degradation kinetics of fluvoxamine maleate identifies that the parent drug degrades via hydrolysis of the oxime ether into the corresponding ketone [1]. Specifically, the ketone is a primary hydrolytic degradation product of the oxime. Quantitatively, fluvoxamine maleate shows a degradation rate constant (kobs) ranging from 0.92 to 13.8 × 10^-4 min^-1 across pH 1.0–12.0, with the ketone being identified as one of the four primary degradants (D1-D4) in stressed samples [1]. Sourcing the Desfluoro Fluvoxketone standard is therefore essential for accurately tracking this specific degradation pathway and quantifying the level of oxime hydrolysis.

Degradation pathway role
Class-level
Ketone identified as primary hydrolytic degradant of the oxime parent. Fluvoxamine kobs = 0.92–13.8 × 10^-4 min^-1 (pH 1–12).
Supports degradation pathway tracking
Class-level inference from parent drug degradation kinetics
Forced Degradation Stability-Indicating Methods Synthetic Chemistry

Defined Pharmacopeial Identity: Desfluoro EP Impurity D vs. Generic Fluvoxamine Impurity

Desfluoro Fluvoxketone is specifically listed as 'Desfluoro EP Impurity D' by multiple vendors and aligns with the European Pharmacopoeia's system for specified impurities . This formal designation sets it apart from non-pharmacopeial 'in-house' impurities. While its exact limit in the EP is not publicly available, as a specified impurity it has an identification threshold, meaning any batch of fluvoxamine API must demonstrate the ability to detect and quantify this compound. For other specified impurities in fluvoxamine, such as Impurity D (Fluvoxketone), typical acceptance criteria are ≤0.15% (w/w) of the API. The molecular weight (242.26 g/mol) and the difluoromethyl motif are unique among the EP fluvoxamine impurities list, which includes Impurity A (desmethoxy), Impurity C (acid), Impurity D (trifluoromethyl ketone), and Impurity E (desfluoro oxime) . This distinct fingerprint makes it an irreplaceable reference material for regulatory filings.

EP Impurity D designation
Context-dependent
Unique -CHF2 ketone motif not present in any other EP-specified fluvoxamine impurity. Distinct from Impurity D (-CF3) and Impurity E (oxime).
Supports regulatory identity confirmation
Exact EP acceptance limit not publicly available
Regulatory Compliance Pharmacopeia Quality Assurance

Application Scope: Synthesis Intermediate vs. Impurity Standard Dual Role

Desfluoro Fluvoxketone is not merely a trace impurity; it serves as the penultimate intermediate in the most common industrial route to fluvoxamine maleate. The synthesis proceeds by oximation of this ketone with 2-aminooxyethylamine to directly form Desfluoro Fluvoxamine, which is then converted to the maleate salt . This dual purpose—as both a critical synthesis building block and a specified impurity—distinguishes it from 'dead-end' impurities that serve no synthetic value. For a procurement decision, this means the same high-purity batch (typically ≥95% by HPLC [1]) can be used by process chemistry teams for route scouting and kilogram-scale synthesis, and by analytical teams for method validation. In contrast, a dedicated impurity like Fluvoxamine EP Impurity A has no synthetic utility, limiting its procurement value to analytical use only.

Dual procurement scope
Class-level
Serves as both penultimate synthesis intermediate and specified impurity standard. Covers synthesis and analytical procurement in a single batch.
Supports cross-department procurement efficiency
Class-level utility comparison vs single-purpose impurity standards
Organic Synthesis Process Chemistry Reference Standards

Key Application Scenarios for Procuring Desfluoro Fluvoxketone in Regulated Pharmaceutical Environments


Development of Stability-Indicating HPLC Methods for Fluvoxamine Drug Products

Analytical R&D teams developing a compendial method for fluvoxamine maleate tablets can use Desfluoro Fluvoxketone to specifically identify and quantify the ketone hydrolysis peak. Evidence from forced degradation studies confirms that the oxime parent drug hydrolyzes to this ketone [1]. By utilizing its known lower lipophilicity (XLogP3 = 2.7), scientists can optimize gradient elution to achieve resolution (Rs > 2.0) from the main API peak and other impurities, a requirement for ICH Q2(R1) validation.

Synthesis Route Scouting and Process Impurity Control in Generic API Manufacturing

Process chemists at a generic pharmaceutical manufacturer can procure kilogram-scale batches of Desfluoro Fluvoxketone as the penultimate intermediate to optimize the oximation step. Quantifying residual ketone in the final API using a validated reference standard ensures the process meets the EP-specified limit for Desfluoro EP Impurity D, a critical quality attribute for ANDA approval .

Fluorous-Phase Chromatography Method Development for Halogenated Drug Substances

A separation scientist tasked with resolving complex mixtures of halogenated analogs can leverage the known behavior of Desfluoro Fluvoxketone on fluorous stationary phases. A research paper confirms that these columns effectively separate the difluoromethyl compound from its trifluoromethyl counterpart [2]. This scenario applies to any laboratory developing methods for fluorine-containing pharmaceuticals, positioning this compound as a model analyte for column screening.

Creation of In-House Impurity Libraries for High-Throughput Screening in QC Laboratories

A central QC laboratory supporting multiple manufacturing sites can build a comprehensive impurity library by procuring all EP-specified impurities, including Desfluoro EP Impurity D (CAS 1391053-78-3). Its distinct molecular weight (242.26 g/mol) and unique mass fragmentation pattern (e.g., loss of CHF2 radical) enable unambiguous identification via LC-MS/MS in routine batch release testing, ensuring traceable and auditable results .

Application
Selection Property
Validation Focus
Stability-indicating method development
Ketone degradation marker specificity
Hydrolytic pathway resolution from parent API peak
Synthesis route optimization
Penultimate intermediate identity
Residual ketone quantification in final API
Halogenated analog chromatographic separation
Fluorophilic retention differentiation
Desfluoro/fluoro analog peak resolution
QC impurity reference library compilation
EP-specified impurity identity
Mass fragmentation pattern confirmation
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